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Compound of Interest

Compound Name: H-Leu-Asn-OH

Cat. No.: B083607

An In-depth Technical Guide to the Physicochemical Properties and Stability of H-Leu-Asn-OH

Introduction

H-Leu-Asn-OH, also known as L-Leucyl-L-asparagine, is a dipeptide composed of L-leucine
and L-asparagine linked by a peptide bond[1]. As organic compounds derived from two amino
acids, dipeptides play crucial physiological and commercial roles[2]. They are often utilized in
nutritional and therapeutic applications, where their properties, such as solubility and stability,
can offer advantages over individual amino acids. For instance, many dipeptides are
significantly more water-soluble than their parent amino acids, a feature that is highly beneficial
for infusions and drug formulations[2]. This guide provides a comprehensive overview of the
known and predicted physicochemical properties of H-Leu-Asn-OH, its stability profile, and
detailed experimental protocols for its analysis, tailored for researchers and professionals in
drug development.

Physicochemical Properties

The physicochemical characteristics of H-Leu-Asn-OH are fundamental to its behavior in
biological and chemical systems. Key properties are summarized in Table 1, derived from
computational predictions and established data for its constituent amino acids.

Table 1: Summary of Physicochemical Properties of H-Leu-Asnh-OH
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Property Value Source
Molecular Formula C10H19N304 PubChem[1][3]
Molecular Weight 245.28 g/mol PubChem[1][3]
(2S)-4-amino-2-[[(2S)-2-amino-
IUPAC Name 4-methylpentanoyllamino]-4- PubChem[1]
oxobutanoic acid
Predicted Water Solubility 6.24 g/L FooDBJ4]
Predicted logP -2.8t0-4.5 FooDB, PubChem[3][4]
Predicted pKa (Strongest
o 3.71 FooDBJ[4]
Acidic)
Predicted pKa (Strongest
) 8.43 FooDBJ4]
Basic)
Calculated Isoelectric Point (pl) ~5.81 Calculated
Hydrogen Bond Donor Count 4 FooDBJ4]
Hydrogen Bond Acceptor
5 FooDBJ4]
Count
Solubility

Dipeptides often exhibit higher water solubility compared to their constituent amino acids[2].

The predicted water solubility for H-Leu-Asn-OH is 6.24 g/L[4]. Solubility is a critical parameter

for drug development, influencing bioavailability and formulation strategies. It is dependent on

system properties such as temperature and pH[5].

Isoelectric Point (pl)

The isoelectric point (pl) is the pH at which a molecule carries no net electrical charge. For

dipeptides with non-ionizable side chains, the pl can be estimated by averaging the pKa values

of the N-terminal amino group and the C-terminal carboxyl group[6][7]. Using the typical pKa

values for the a-carboxyl group of asparagine (~2.02) and the a-amino group of leucine

(~9.60), the theoretical pl is calculated as follows|[8]:
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pl = (pKax + pKaz) / 2 = (2.02 + 9.60) / 2 = 5.81

At this pH, the dipeptide's solubility is typically at its minimum[6].

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP
value for H-Leu-Asn-OH is highly negative (ranging from -2.8 to -4.5), indicating that the
molecule is strongly hydrophilic and preferentially partitions into aqueous phases rather than
lipid environments[3][4]. This is consistent with the presence of multiple polar functional groups,
including the amide, carboxyl, and amine moieties.

Stability Profile

The stability of a peptide is critical for its shelf-life, formulation, and in vivo efficacy. The primary
degradation pathways for H-Leu-Asn-OH are expected to be the deamidation of the
asparagine residue and the hydrolysis of the peptide bond.

Deamidation of Asparagine

Deamidation of asparagine residues is a major non-enzymatic degradation pathway for
peptides and proteins[9][10]. This reaction is highly dependent on pH, temperature, and buffer
composition[9].

e Mechanism: Under neutral to alkaline conditions (pH 5-12), deamidation typically proceeds
through a cyclic succinimide intermediate. The backbone nitrogen atom attacks the side-
chain amide carbonyl, forming a five-membered ring and releasing ammonia. This
succinimide intermediate is then rapidly hydrolyzed to form a mixture of L-aspartyl (Asp) and
L-isoaspartyl (isoAsp) peptides[9][10].

e pH Dependence: At acidic pH, the reaction tends to proceed via direct hydrolysis of the side-
chain amide, yielding only the L-aspartyl product without the formation of a cyclic
intermediate[9][10].
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Deamidation Pathway of H-Leu-Asn-OH (pH > 5)

H-Leu-Asn-OH
(Asparaginyl Peptide)

-NHs

Cyclic Imide Intermedlat _
( (Succinimide) ] Ammonia (NHz)

+H20 (Major Product) +H20 (Minor Product)

H-Leu- Asp -OH H-Leu-isoAsp-OH
(Aspartyl Peptide) (Isoaspartyl Peptide)
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Start: Solubility Determination

'

1. Prepare Supersaturated Solution
(Add excess H-Leu-Asn-OH to water)

:

2. Equilibrate
(Stir at constant temperature, e.g., 24h)

l

3. Separate Phases
(Centrifuge or filter to remove undissolved solid)

4. Collect Supernatant Aliquot

Path 1 Path 2
/ Quantification
5a. Gravimetric Method 5b. Photometric Method
(Weigh aliquot, evaporate solvent, weigh residue) (Dilute aliquot, measure absorbance via UV-Vis)

N e

6. Calculate Concentration (g/L)

End: Report Solubility

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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